REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Cl[C:11]([O:13][CH3:14])=[O:12].[OH-].[Na+]>O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][C:11]([O:13][CH3:14])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
lower, and the mixture was stirred at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC(=O)OC)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.45 mol | |
AMOUNT: MASS | 111.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |